molecular formula C12H21NO5 B1389164 Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate CAS No. 1185293-96-2

Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate

Cat. No. B1389164
CAS RN: 1185293-96-2
M. Wt: 259.3 g/mol
InChI Key: OMXWLJFWZDDFFT-UHFFFAOYSA-N
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Description

Tetrahydrofuran (THF) is a common compound used in organic synthesis, and it’s known for its ability to form complexes with various metal cations . The compound you’re asking about seems to be a complex derivative of THF, with a cyclopentyl group and an amine group attached to the THF ring, and an oxalate group attached to the amine .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a THF ring with a cyclopentyl group and an amine group attached. The amine group would then be linked to an oxalate group .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. In general, THF derivatives can act as ligands, forming complexes with various metal cations .

Safety and Hazards

As with any chemical compound, handling “Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future directions in the research and application of this compound would depend on its specific properties and potential uses. THF and its derivatives are widely used in organic synthesis, and research is ongoing to develop new synthesis methods and applications .

properties

IUPAC Name

oxalic acid;N-(oxolan-2-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.C2H2O4/c1-2-5-9(4-1)11-8-10-6-3-7-12-10;3-1(4)2(5)6/h9-11H,1-8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXWLJFWZDDFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2CCCO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate
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Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate
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Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate
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Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate

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